Isatinic acid
Overview
Description
Isatinic acid, also known as o-aminophenylglyoxilic acid or o-aminobenzoylformic acid, is a derivative of isatin. It is a non-essential amino acid found in small amounts in some proteins and peptides. This compound is known for its potential therapeutic applications and its role in various biochemical processes.
Mechanism of Action
Target of Action
Isatinic acid primarily targets Monoamine Oxidase (MAO) enzymes . MAO is a protein with a key function in the catabolism of neuroamines in both central and peripheral parts of the body . MAO-A and -B are two isozymes of this enzyme which have emerged to be considered as a drug target for the treatment of neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) .
Mode of Action
This compound acts as a reversible inhibitor for MAO enzymes and is more selective for MAO-B than -A . It increases the dopamine level in the brain by inhibiting an MAO enzyme . This inhibition of MAO enzymes leads to an increase in the levels of monoamine neurotransmitters, which can have various effects on the nervous system.
Biochemical Pathways
The inhibition of MAO enzymes by this compound affects the catabolism of neuroamines . This results in increased levels of these neurotransmitters, which can affect various biochemical pathways. For example, increased dopamine levels can affect pathways related to mood regulation and motor control.
Pharmacokinetics
It is known that this compound is a highly reactive chemical that has been used as a nucleophile and an electrophile in synthetic chemistry
Result of Action
The inhibition of MAO enzymes by this compound leads to an increase in the levels of monoamine neurotransmitters . This can have various effects on the nervous system, including potential benefits for conditions like AD and PD . .
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For example, the pH of the environment could potentially affect the reactivity of this compound . Additionally, the presence of other compounds could potentially affect the action of this compound, such as through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
Isatinic acid plays a crucial role in biochemical reactions, particularly in the degradation of indole-3-acetic acid. It interacts with enzymes such as isatin amidohydrolase, which catalyzes the hydrolysis of isatin into this compound . This interaction is essential for the catabolism of indole-3-acetic acid in various organisms. Additionally, this compound is involved in the formation of anthranilic acid, a key intermediate in the biosynthesis of tryptophan .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the levels of neurotransmitters such as dopamine by inhibiting monoamine oxidase enzymes . This inhibition leads to increased dopamine levels, which can impact cell signaling and gene expression. Furthermore, this compound’s role in the degradation of indole-3-acetic acid suggests its involvement in regulating plant hormone levels and associated cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. This compound binds to isatin amidohydrolase, facilitating the hydrolysis of isatin into this compound . This binding interaction is crucial for the degradation of indole-3-acetic acid and the subsequent formation of anthranilic acid. Additionally, this compound’s inhibition of monoamine oxidase enzymes results in increased dopamine levels, influencing various molecular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation can occur over extended periods, leading to changes in its biochemical properties and cellular effects. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the regulation of neurotransmitter levels and plant hormone metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound has been observed to inhibit monoamine oxidase enzymes, leading to increased dopamine levels and potential therapeutic effects for neurological disorders . At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on organ function. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of indole-3-acetic acid and the biosynthesis of tryptophan. It interacts with enzymes such as isatin amidohydrolase and monoamine oxidase, facilitating the conversion of isatin into this compound and the subsequent formation of anthranilic acid . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels in various organisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biochemical properties and cellular effects, particularly in the regulation of neurotransmitter levels and plant hormone metabolism .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles, where it can exert its biochemical effects. For example, this compound may localize to the mitochondria, where it can interact with monoamine oxidase enzymes and regulate neurotransmitter levels . Additionally, its localization in the cytoplasm can facilitate its role in the degradation of indole-3-acetic acid and the biosynthesis of tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isatinic acid can be synthesized through the hydrolysis of isatin. The process involves the following steps:
Oxidation of Indigo: Isatin is obtained by oxidizing indigo with nitric acid.
Hydrolysis of Isatin: Isatin is then hydrolyzed to produce this compound. This can be achieved by treating isatin with a strong base such as sodium hydroxide under reflux conditions.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isatinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can yield products such as quinones or carboxylic acids.
Reduction Products: Reduction typically produces amines or alcohols.
Substitution Products: Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
Isatinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is studied for its role in biochemical pathways and its potential as a biomarker for certain diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isatinic acid is structurally similar to several other compounds, including:
Isatin: The parent compound from which this compound is derived. Isatin itself is a pharmacologically active agent with various applications.
Indole: A structural analogue that shares the indole nucleus with this compound.
Oxindole: Another related compound with similar structural features.
Uniqueness of this compound: this compound is unique due to its specific inhibitory activity on monoamine oxidase enzymes and its potential therapeutic applications. Its ability to increase dopamine levels in the brain distinguishes it from other similar compounds .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
Isatinic acid, a derivative of isatin, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and potential therapeutic applications.
Overview of Isatin and Its Derivatives
Isatin (1H-indole-2,3-dione) is an endogenous compound found in mammals that exhibits a wide range of biological activities. This compound is formed from isatin under alkaline conditions and has been studied for its pharmacological properties. The biological activities associated with isatin and its derivatives include:
- Anticancer Activity
- Antiviral Activity
- Antibacterial and Antifungal Activity
- CNS Activities (e.g., anxiolytic, anticonvulsant)
This compound interacts with various biological targets, influencing multiple signaling pathways. Key mechanisms include:
- Inhibition of Monoamine Oxidase (MAO) : Isatin and its derivatives are potent inhibitors of MAO, particularly MAO B, which plays a crucial role in neurochemical regulation. This inhibition can affect mood and anxiety levels, making this compound a candidate for treating depression and anxiety disorders .
- Antagonism of Atrial Natriuretic Peptide (ANP) : Isatin acts as an antagonist to ANP receptors, impacting cardiovascular functions and fluid balance .
- Induction of Apoptosis in Cancer Cells : Several studies have demonstrated that isatin derivatives can induce apoptosis in various cancer cell lines by activating mitochondrial pathways .
1. Anticancer Activity
This compound has shown promise in anticancer research. For instance, recent studies have reported that certain isatin derivatives exhibit significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 2 | Jurkat (T lymphocyte) | 0.03 | Induces apoptosis via mitochondrial pathway |
Compound 4a | MCF-7 (breast cancer) | 13.95 | Inhibits proliferation |
Compound 4c | HepG2 (liver cancer) | 11.78 | Induces apoptosis |
These findings suggest that modifications to the isatin structure can enhance anticancer activity significantly .
2. Antiviral and Antibacterial Activities
Isatin derivatives have been evaluated for their antiviral properties, particularly against HIV and other viral infections. Some compounds have demonstrated effective inhibition of viral replication . Additionally, antibacterial activity has been noted against various bacterial strains, indicating potential use as antimicrobial agents.
3. CNS Activities
This compound exhibits significant effects on the central nervous system (CNS). It has been reported to possess anxiolytic and anticonvulsant properties. Research indicates that isatin acts as a selective MAO B inhibitor, which may contribute to its anxiolytic effects .
Case Studies
Case Study 1: Anticancer Efficacy
A study by Ibrahim et al. (2016) synthesized bis-isatins with hydrazide linkers and tested their cytotoxicity against HepG2, MCF-7, and HCT-116 cell lines. The findings revealed that while most analogues showed moderate activity, some exhibited significant cytotoxic effects, particularly against the MCF-7 cell line .
Case Study 2: CNS Effects
Research conducted by Pandeya et al. highlighted the anxiogenic and sedative effects of isatin derivatives in animal models. The study found that these compounds could modulate anxiety-related behaviors through MAO inhibition .
Properties
IUPAC Name |
2-(2-aminophenyl)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWPBBDMIYYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964061 | |
Record name | (2-Aminophenyl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-38-8 | |
Record name | Isatinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Aminophenyl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISATINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ408385JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of isatinic acid in the bacterial degradation of indole-3-acetic acid (IAA)?
A: this compound (2-aminophenylglyoxylic acid) is a key intermediate in the IAA degradation pathway employed by certain bacteria. [, ] Studies using Bradyrhizobium japonicum and Pseudomonas sp. LY1 revealed that IAA is initially converted to dioxindole-3-acetic acid, followed by transformation to dioxindole and then isatin. [, ] Isatin is further metabolized to this compound, which can then be converted to anthranilic acid for further breakdown. [, ] This pathway highlights the role of this compound in enabling bacteria to utilize IAA as a carbon source.
Q2: Can this compound be synthesized from isatin, and what is the nature of this reaction?
A: Yes, this compound can be synthesized from isatin. Research shows that this occurs through a three-step process involving N-acetyl-isatin as an intermediate. [] While the first two steps, involving the formation and breakdown of N-acetyl-isatin, are reversible, the final conversion of N-acetyl-isatinic acid to this compound is irreversible. [] This reaction pathway highlights the chemical relationship between isatin and this compound.
Q3: How is this compound used in the synthesis of heterocyclic compounds?
A: this compound serves as a valuable precursor in synthesizing various heterocyclic compounds. For instance, reacting the potassium salt of this compound with urea, N-substituted ureas, and ethyl carbamate yields 2-hydroxyquinazoline-4-carboxylic acid. [] Similarly, reacting the potassium salt with guanidine leads to the formation of 2-aminoquinazoline-4-carboxylic acid. [] These reactions highlight the versatility of this compound as a building block in organic synthesis.
Q4: Are there any known derivatives of this compound with potential biological activity?
A: Research indicates that N-benzoyl-isatinic acids and N-p-chlorobenzoyl isatinic acids exhibit anti-inflammatory activity. [] This finding suggests the potential of this compound derivatives as therapeutic agents, although further research is needed to explore their specific mechanisms and potential applications.
Q5: What happens when nitrous acid reacts with N-substituted isatinic acids?
A: The reaction of nitrous acid with N-substituted isatinic acids results in a disproportionation reaction, leading to the formation of indazolols. [, ] This chemical transformation highlights the reactivity of the this compound scaffold and its potential for generating diverse heterocyclic compounds with potential biological activities.
Q6: Are there any analytical techniques available to study the metabolism of IAA and identify this compound as an intermediate?
A: Yes, sophisticated analytical techniques are crucial for elucidating metabolic pathways. In the case of IAA degradation, researchers have employed techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and characterize the metabolites. [] These methods allow for the separation and identification of individual compounds, even in complex biological samples, confirming the presence of this compound as an intermediate in the IAA degradation pathway. []
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